1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a sulfanyl group attached to a 2-phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-4-mercaptobenzene with 2-phenoxyethanol in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles such as sodium methoxide or ammonia.
Major Products Formed:
Oxidation: 1-Chloro-4-[(2-phenoxyethyl)sulfonyl]benzene
Reduction: 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene
Substitution: 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene (if methoxide is used) or 1-Amino-4-[(2-phenoxyethyl)sulfanyl]benzene (if ammonia is used)
Scientific Research Applications
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: It can be used in the manufacture of materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene can be compared with other similar compounds, such as 1-Chloro-4-[(2-phenoxyethyl)amino]benzene and 1-Chloro-4-[(2-phenoxyethyl)oxy]benzene. These compounds differ in the functional group attached to the benzene ring, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical properties compared to the amino or ether groups in the similar compounds.
Properties
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVTZFJFWZHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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